2-(1-Methoxycyclobutyl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclobutyl)acetic acid typically involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol. This intermediate is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
2-(1-Methoxycyclobutyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxycyclobutyl)acetic acid: Similar structure but with a different substitution pattern.
1-Methoxycyclobutyl)acetic acid: Lacks the acetic acid moiety.
Uniqueness
2-(1-Methoxycyclobutyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(1-Methoxycyclobutyl)acetic acid, a compound characterized by its unique substitution pattern, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate : Cyclobutanone reacts with methanol in the presence of an acid catalyst to yield 1-methoxycyclobutanol.
- Oxidation : The intermediate is subsequently oxidized using potassium permanganate or chromium trioxide to produce the final compound.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways by binding to molecular targets, thereby altering their activity.
Potential Therapeutic Effects
Research indicates several potential therapeutic applications:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preliminary models.
- Antimicrobial Properties : Studies suggest it may possess activity against certain pathogens, although detailed investigations are ongoing.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1: Anti-inflammatory Effects | In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages. |
Study 2: Antimicrobial Activity | The compound exhibited inhibitory effects against various bacterial strains, suggesting potential as a novel antimicrobial agent. |
Study 3: Enzyme Interaction | Research indicated that the compound interacts with cyclooxygenase enzymes, potentially influencing pain and inflammatory pathways. |
Comparative Analysis
When compared to structurally similar compounds, such as 2-(2-Methoxycyclobutyl)acetic acid and 1-Methoxycyclobutyl acetic acid, this compound demonstrates unique biological properties due to its specific substitution pattern.
Compound | Structural Features | Notable Biological Activity |
---|---|---|
This compound | Contains a methoxy group on the cyclobutane ring | Anti-inflammatory, antimicrobial |
2-(2-Methoxycyclobutyl)acetic acid | Different substitution pattern | Limited biological data |
1-Methoxycyclobutyl acetic acid | Lacks acetic acid moiety | Minimal activity reported |
Properties
IUPAC Name |
2-(1-methoxycyclobutyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNKQXAIZLXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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